U-50488 (hydrochloride) (CRM) is a certified reference material categorized as an opioid. This product is intended for research and forensic applications. U-50488 (hydrochloride) is an analytical reference material categorized as an opioid. This product is intended for research and forensic applications. Selective κ-opioid agonist. At higher concentrations blocks Na+ channels.
K-II is a synthetic compound designed as an analog of (+)-U-50488 hydrochloride (K-I) []. Animal studies have demonstrated that K-II possesses significantly greater analgesic potency compared to (+)-U-50488 hydrochloride in both the mouse hot plate test and the mouse writhing test []. This suggests that K-II may have a higher affinity for the kappa-opioid receptor compared to (+)-U-50488 hydrochloride []. The behavioral effects of the two compounds are reported to be similar in mice [].
Relevance:
K-II is considered structurally related to (+)-U-50488 hydrochloride because it shares a similar core structure but differs in the amine substituent []. While (+)-U-50488 hydrochloride possesses a trans-2-(1-pyrrolidinyl)cyclohexyl moiety, K-II has a trans-2-(1-Δ~3-pyrrolinyl)-cyclohexyl group []. This structural modification contributes to the increased potency of K-II as a kappa-opioid receptor agonist [].
R-84760 is a potent and selective kappa-opioid receptor agonist [, ]. This compound exhibits antinociceptive effects in animal models, indicating its potential as a pain reliever [, ]. In rats, R-84760 displayed significantly higher potency compared to (+)-U-50488 hydrochloride and morphine in the formalin test, suggesting a strong interaction with kappa-opioid receptors [].
Relevance:
Although belonging to different chemical classes, R-84760 and (+)-U-50488 hydrochloride are grouped together as kappa-opioid receptor agonists due to their shared pharmacological target [, ]. This highlights the possibility of structural diversity among compounds targeting the same receptor subtype and the potential for developing novel analgesics with distinct chemical structures but similar pharmacological profiles to (+)-U-50488 hydrochloride [, ].
U-47700, also known as “pink,” is a synthetic opioid initially developed as a potential analgesic [, ]. It has emerged as a drug of abuse due to its potent opioid effects [, ]. While exhibiting some affinity for kappa-opioid receptors, U-47700 primarily acts as a mu-opioid receptor (MOR) agonist [].
N,N-Didesmethyl-U-47700
Compound Description:
N,N-Didesmethyl-U-47700 is a structural analog of U-47700 with the two methyl groups removed from the dimethylamino substituent []. This modification leads to a reduced affinity for the mu-opioid receptor compared to U-47700 [].
Relevance:
The structural similarity between (+)-U-50488 hydrochloride, U-47700, and N,N-Didesmethyl-U-47700 highlights the impact of even subtle structural changes on opioid receptor binding and selectivity []. The removal of the methyl groups in N,N-Didesmethyl-U-47700 disrupts a crucial hydrogen bond interaction with a tryptophan residue (Trp229) in the mu-opioid receptor, leading to a decrease in binding affinity []. This underscores the importance of specific molecular interactions in mediating the effects of opioid agonists like (+)-U-50488 hydrochloride.
Furanyl fentanyl is a potent synthetic opioid analgesic that belongs to the fentanyl class of opioids []. It has a high potential for abuse and overdose due to its potency and the increasing prevalence of its illicit production and distribution [].
Relevance:
Although structurally distinct from (+)-U-50488 hydrochloride, furanyl fentanyl is mentioned alongside U-47700 as an emerging synthetic opioid in postmortem cases []. This highlights the growing concern surrounding the abuse of novel synthetic opioids, including those structurally related to (+)-U-50488 hydrochloride, and the importance of developing analytical methods for their detection and characterization [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
U50488 is a monocarboxylic acid amide obtained by formal condensation between the carboxy group of 3,4-dichlorophenylacetic acid and the secondary amino group of (1R,2R)-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine It has a role as a kappa-opioid receptor agonist, a diuretic, an analgesic, an antitussive and a calcium channel blocker. It is a N-alkylpyrrolidine, a monocarboxylic acid amide and a dichlorobenzene. A non-peptide, kappa-opioid receptor agonist which has also been found to stimulate the release of adrenocorticotropin (ADRENOCORTICOTROPIC HORMONE) via the release of hypothalamic arginine vasopressin (ARGININE VASOPRESSIN) and CORTICOTROPIN-RELEASING HORMONE. (From J Pharmacol Exp Ther 1997;280(1):416-21)
Amonafide L-malate is the malate salt of amonafide, an imide derivative of naphthalic acid, with potential antineoplastic activity. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in DNA double-strand breaks (DSB) and inhibition of DNA replication and RNA synthesis.
Oleanolic acid derivative 1 is an oleanolic acid derivative, which is a novel triterpenoid-steroid hybrid molecule.Target:InVitro: Oleanolic acid suppress transcription or translation of inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) genes. HY-18002 is extracted from the reference, compound 9a. In the strategy, it was ambiguous whether phosphorus pentachloride (PCl5) would give the desired ring contraction product 9a (HY-18002) in the first step according to classical procedures[1].
BQ-788 is a potent and selective endothelin receptor subtype B (ETB) antagonist with IC50 of 1.2 nM(inhibits 125I-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells).IC50 value: 1.2 nM [1]Target: ETB receptor inhibitorin vitro: BQ-788 only poorly inhibits the binding to ETA receptors on human neuroblastoma cell line SK-N-MC cells (IC50, 1300 nM). In isolated rabbit pulmonary arteries, BQ-788 shows no agonist activity up to 10 microM and competitively antagonizes the vasoconstriction induced by an ETB-selective agonist, BQ-3020 (pA2, 8.4) [1]. The peptide antagonist, BQ788, had a low, micromolar affinity (KD = 1.98 +/- 0.13 microM) using human left ventricle and no significant selectivity for the human ETB-subtype in this tissue [2].in vivo: In rat, an ETA-selective antagonist, BQ-123 (1 mg/kg, i.v.), does not affect transient depressor response to ET-1 (0.3 nmol/kg, i.v.) but potently inhibits following sustained pressor response; vice versa, BQ-788 (1 mg/kg, i.v.) abolishes the depressor response, resulting in a rapid onset of apparently enhanced pressor response [1].
Monomethyl auristatin D Hcl (MMAD Hcl), a potent tubulin inhibitor, is a toxin payload in antibody drug conjugate.IC50 value:Target: Tubulin; ADCs toxinFor comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).
Naphthoquine phosphate is antimalarial drug.IC50 Value: N/ATarget: AntiparasiticNaphthoquine phosphate and artemisinine are two antimalarials developed in China. Both drugs have proven to be efficacious and well tolerated as monotherapy as well as in combination in patients suffering from malaria. The Co-naphthoquine, a novel antimalarial combination, is an oral fixed combination tablet of the naphthoquine phosphate and artemisinine. Artemisinin is characterised by a rapid onset of schizonticidal action and a short half-life. Parasite clearance is, however, often incomplete when it is employed as a single agent unless high dosages are used over several days, but such a regimen may reduce patient compliance and increase the danger of toxicity. Naphthoquine phosphate, by contrast, has a slower onset of action and a longer half-life, associated with a low recrudescence rate.